(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a benzo[d]thiazole ring substituted with a methylthio group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol or a methylthio-containing reagent.
Formation of the Acrylamide Moiety: The acrylamide moiety is formed by reacting the benzo[d]thiazole derivative with thiophene-2-carboxaldehyde in the presence of a base, followed by the addition of an acrylamide precursor.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the acrylamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole ring or the thiophene ring using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced acrylamide derivatives.
Substitution: Substituted benzo[d]thiazole or thiophene derivatives.
Scientific Research Applications
(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide can be compared with other similar compounds, such as:
(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(furan-2-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(pyridin-2-yl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS3/c1-19-15-17-12-6-4-10(9-13(12)21-15)16-14(18)7-5-11-3-2-8-20-11/h2-9H,1H3,(H,16,18)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMIEYLGSJRAQN-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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